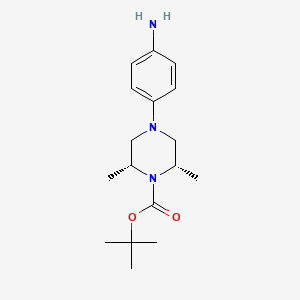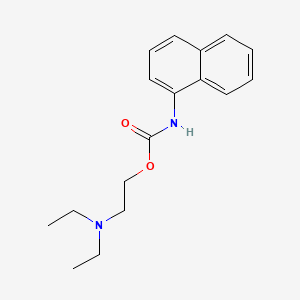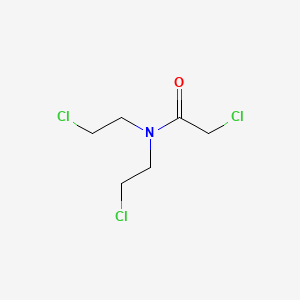
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is a chemical compound with the molecular formula C18H29NO3 and a molecular weight of 307.437 g/mol . It is known for its unique structure, which includes a butoxy group, a hexyl chain, and a hydroxyphenyl group. This compound is often used in early discovery research due to its rare and unique properties .
Preparation Methods
The synthesis of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime typically involves the reaction of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions
Chemical Reactions Analysis
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s hydroxyphenyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime can be compared with similar compounds such as:
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
1-(4-Butoxy-2-hydroxyphenyl)ethanone oxime: The absence of the hexyl group in this compound can lead to different chemical and biological properties.
1-(5-Hexyl-2-hydroxy-4-methoxyphenyl)-1-decanone oxime: The presence of a methoxy group can influence the compound’s electronic properties and reactivity.
Properties
CAS No. |
101002-18-0 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-butoxy-4-hexyl-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C18H29NO3/c1-4-6-8-9-10-15-12-16(14(3)19-21)17(20)13-18(15)22-11-7-5-2/h12-13,20-21H,4-11H2,1-3H3/b19-14+ |
InChI Key |
AHALITSFNLXVMY-XMHGGMMESA-N |
Isomeric SMILES |
CCCCCCC1=CC(=C(C=C1OCCCC)O)/C(=N/O)/C |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1OCCCC)O)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B12004362.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12004364.png)


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004422.png)

![[(5E)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12004426.png)

![4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B12004436.png)

![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12004459.png)
![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12004469.png)
